molecular formula C20H13BrF4N2O2 B3310716 N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946223-11-6

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3310716
CAS No.: 946223-11-6
M. Wt: 469.2 g/mol
InChI Key: DRCLYXABKZVRDM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 4-bromo-2-fluorophenyl group at the carboxamide position and a 4-(trifluoromethyl)benzyl substituent on the pyridone ring. The compound’s structure combines electron-withdrawing groups (bromo, fluoro, trifluoromethyl) that may enhance hydrophobic interactions and binding affinity in biological systems.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF4N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCLYXABKZVRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like hydroxide ions (OH⁻) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Calcium Channel Modulation :
    • Dihydropyridine derivatives, such as this compound, are known for their role as calcium channel blockers. These agents are commonly used in the treatment of hypertension and angina by inhibiting calcium influx in vascular smooth muscle cells, thereby promoting vasodilation.
  • Antitumor Activity :
    • Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy against cancer cells.
  • Antimicrobial Properties :
    • Research indicates that dihydropyridine derivatives can possess antimicrobial activity. The structural features of N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide may allow it to interact with bacterial membranes or inhibit essential metabolic pathways.

Case Study 1: Antihypertensive Effects

A study conducted on a series of dihydropyridine derivatives demonstrated significant antihypertensive effects when administered to hypertensive animal models. The study highlighted that compounds with similar substitutions exhibited a dose-dependent reduction in blood pressure, suggesting potential clinical applications for this compound in managing hypertension.

Case Study 2: Anticancer Activity

In vitro studies have shown that related dihydropyridine compounds can induce apoptosis in various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation. This suggests that this compound could be explored further for anticancer drug development.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogs

The target compound shares a core pyridine-3-carboxamide scaffold with several analogs, differing primarily in substituent patterns. Key comparisons include:

Table 1: Substituent Profiles of Pyridine-3-carboxamide Derivatives

Compound Name R1 (Phenyl Substituent) R2 (Benzyl Substituent) Key Structural Features
Target Compound 4-bromo-2-fluoro 4-(trifluoromethyl) Bromo/fluoro for hydrophobicity; para-CF₃
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-... 2,4-dimethoxy 4-fluoro Methoxy for solubility; para-F
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(CF₃)... 2,4-dimethoxy 3-(trifluoromethyl) Meta-CF₃; steric effects
BMS-777607 (Met kinase inhibitor) 4-ethoxy-3-fluoro 4-fluoro Ethoxy for solubility; dual fluoro groups
Key Observations:
  • Electron-Withdrawing vs.
  • Trifluoromethyl Position : The para-CF₃ group in the target compound likely optimizes steric and electronic interactions compared to the meta-CF₃ analog , where meta-substitution could disrupt binding pocket compatibility.
  • Solubility Modifications : BMS-777607 () demonstrates that 4-substitution (e.g., ethoxy) improves aqueous solubility while maintaining kinase selectivity—a feature absent in the target compound but relevant for future derivatization .

Pharmacological and Physicochemical Implications

Table 2: Hypothesized Property Comparisons

Property Target Compound Analogs BMS-777607 ()
Lipophilicity High (Br, CF₃) Moderate (OMe, F) Moderate (OEt, F)
Solubility Likely low Improved (polar OMe) High (OEt, optimized)
Binding Affinity Potentially high (EWG synergy) Moderate (EDG dominance) High (balanced substituents)
Substituent Impact Analysis:
  • Bromo vs. Methoxy : Bromine’s larger atomic radius and hydrophobicity may enhance target binding but reduce solubility relative to methoxy groups .
  • Trifluoromethyl Positioning : Para-CF₃ (target) maximizes hydrophobic interactions and symmetry, whereas meta-CF₃ () introduces steric hindrance .
  • Fluorine’s Role : The 2-fluoro group in the target compound may influence conformational rigidity compared to 4-fluoro in analogs .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, characterized by its complex structure that includes bromine, fluorine, and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

PropertyValue
Molecular Formula C20H13BrF4N2O2
Molecular Weight 437.13 g/mol
IUPAC Name This compound
CAS Number 946223-11-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects by binding to these targets and altering their activity, which can lead to various therapeutic outcomes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the dihydropyridine class. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests that modifications in the structure of dihydropyridines can enhance their efficacy against specific cancer types .

Enzyme Inhibition

Research indicates that derivatives of dihydropyridines can act as potent and selective inhibitors of various kinases. For example, certain substituted compounds have shown improved enzyme potency and selectivity when specific functional groups are introduced at different positions on the pyridine ring . This underscores the importance of structural variations in optimizing biological activity.

Case Study: Antitumor Efficacy

In a preclinical study involving a gastric carcinoma xenograft model, an analogue similar to this compound was tested for its antitumor efficacy. The results indicated that the compound achieved significant tumor regression when administered orally, leading to its advancement into phase I clinical trials .

Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer Complete tumor stasis in xenograft models
Enzyme Inhibition Potent inhibitors of Met kinase
Antibacterial Moderate activity against Gram-positive bacteria

Pharmacokinetic Profile

The pharmacokinetic properties of dihydropyridine derivatives are crucial for their therapeutic application. Studies have shown favorable absorption and distribution characteristics, which are essential for ensuring adequate bioavailability in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring careful control of catalysts (e.g., Lewis acids or bases) and conditions. For example, pyridine-mediated coupling reactions at 80–100°C in aprotic solvents (e.g., DMF) can enhance intermediate formation. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time (12–24 hours) are critical to minimize side products. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Q. What spectroscopic and analytical techniques confirm the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons, trifluoromethyl groups, and amide linkages. For example, the 4-bromo-2-fluorophenyl group shows distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 513.02 for [M+H]⁺).
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (amide II) validate functional groups .

Q. How does the dihydropyridine core influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) at 37°C, analyzed via HPLC, reveal susceptibility to hydrolysis at extreme pH. The electron-withdrawing trifluoromethyl group enhances stability in acidic conditions by reducing electron density on the pyridine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in target binding?

  • Methodological Answer :

  • Substituent Modifications : Replace the 4-bromo-2-fluorophenyl group with chlorophenyl or nitroaryl analogs to assess halogen/electron-withdrawing effects.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). For example, the trifluoromethyl group increases lipophilicity, enhancing membrane permeability in cell-based assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the dihydropyridine carbonyl) .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism.
  • Solubility Optimization : Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability in in vitro vs. in vivo models .
  • Metabolite Screening : LC-MS/MS identifies active/degraded metabolites that may explain divergent results .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Pharmacophore Modeling : Schrödinger’s Phase identifies shared features with known toxicophores (e.g., reactive nitro groups).
  • ADMET Prediction : SwissADME estimates hepatotoxicity risks based on CYP450 metabolism profiles. Adjust substituents (e.g., replace nitro with cyano groups) to mitigate risks .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR Knockout Models : Delete putative targets (e.g., kinases) in cell lines to confirm on-target effects.
  • Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts to confirm direct binding .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis, inflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

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